N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide
Description
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and an acetamide linkage. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.
Properties
IUPAC Name |
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-11-4-6-14(27(24,25)18-3)9-15(11)19-17(21)10-26-13-5-7-16(20(22)23)12(2)8-13/h4-9,18H,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNXYLYRFQKRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrated compound with a sulfonamide reagent under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of certain biological molecules, allowing it to inhibit enzymes or receptors. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(4-nitrophenoxy)acetamide: Similar structure but with a different position of the nitro group.
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide: Lacks the nitro group, affecting its reactivity.
Uniqueness
N-[2-methyl-5-(methylsulfamoyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
